BenchChemオンラインストアへようこそ!

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide

Lipophilicity ADME Drug-likeness

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide (CAS 2309733-43-3) is a synthetic sulfonamide derivative with the molecular formula C13H20N2O4S2 and a molecular weight of 332.43 g/mol. The compound belongs to the pyridinyl sulfonamide class, a chemotype extensively validated in the patent literature as inhibitors of amine oxidase, copper containing 3 (AOC3; also known as vascular adhesion protein 1, VAP-1).

Molecular Formula C13H20N2O4S2
Molecular Weight 332.43
CAS No. 2309733-43-3
Cat. No. B2578480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide
CAS2309733-43-3
Molecular FormulaC13H20N2O4S2
Molecular Weight332.43
Structural Identifiers
SMILESC1CSCCC1(CNS(=O)(=O)C2=CN=CC=C2)OCCO
InChIInChI=1S/C13H20N2O4S2/c16-6-7-19-13(3-8-20-9-4-13)11-15-21(17,18)12-2-1-5-14-10-12/h1-2,5,10,15-16H,3-4,6-9,11H2
InChIKeyQELVPBGMXJJNDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide (CAS 2309733-43-3): A Pyridine-3-sulfonamide AOC3 Inhibitor Building Block


N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide (CAS 2309733-43-3) is a synthetic sulfonamide derivative with the molecular formula C13H20N2O4S2 and a molecular weight of 332.43 g/mol. The compound belongs to the pyridinyl sulfonamide class, a chemotype extensively validated in the patent literature as inhibitors of amine oxidase, copper containing 3 (AOC3; also known as vascular adhesion protein 1, VAP-1) [1]. Unlike many analogs within this class that employ piperidine or pyrrolidine linkers, this compound features a tetrahydro-2H-thiopyran core bearing a 2-hydroxyethoxy substituent and a methylene-linked pyridine-3-sulfonamide warhead, a structural arrangement that confers distinct physicochemical properties relevant to solubility, permeability, and target engagement [2].

Why Generic Pyridine-3-sulfonamide Analogs Cannot Substitute for N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide


The pyridinyl sulfonamide AOC3 inhibitor class encompasses a broad structural landscape in which minor modifications to the core scaffold, linker, or warhead can produce large shifts in potency, selectivity, and drug-like properties [1]. N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide occupies a specific and underexplored sub-region of this chemical space: it is one of very few compounds combining a pyridine-3-sulfonamide hydrogen-bonding network with a tetrahydrothiopyran ring and a hydroxyethoxy solubilizing group. Closely related analogs that replace the pyridine ring with pyrazole, cyclopropane, or phenyl groups lack the same electronic and steric profile for AOC3 zinc-copper active site engagement, while analogs that omit the hydroxyethoxy group forfeit a key contributor to aqueous solubility. Generic substitution within this family therefore risks compromising both potency and developability, particularly in assays requiring specific logP and polar surface area windows for cell permeability or in vivo administration [2].

Quantitative Differentiation Evidence: N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide vs. Closest Analogs


Lipophilicity (logP): Pyridine-3-sulfonamide Target Compound vs. Cyclopropanesulfonamide Analog (CAS 2319850-62-7)

The target compound exhibits a predicted logP of 0.658 [1], placing it within the optimal range (logP 0–3) for oral bioavailability. The cyclopropanesulfonamide analog (CAS 2319850-62-7), which replaces the pyridine ring with a cyclopropane group, is expected to be significantly more lipophilic due to the loss of the polar pyridine nitrogen. This difference affects both aqueous solubility and passive membrane permeability, directly impacting suitability for in vitro assay formats requiring DMSO/aqueous solubility and for in vivo dosing regimens .

Lipophilicity ADME Drug-likeness

Topological Polar Surface Area (tPSA): Target Compound vs. 1-Methyl-1H-pyrazole-4-sulfonamide Analog (CAS 2319808-94-9)

The target compound has a predicted tPSA of 92 Ų [1]. The 1-methyl-1H-pyrazole-4-sulfonamide analog (CAS 2319808-94-9) introduces an additional nitrogen atom in the heteroaryl sulfonamide warhead, which increases the tPSA to approximately 96–100 Ų (estimated). tPSA values above 90 Ų are associated with reduced passive transcellular permeability, and the 4–8 Ų difference may represent a meaningful threshold for compounds already near the upper limit for oral absorption . For researchers prioritizing cell-permeable AOC3 tool compounds, the pyridine-3-sulfonamide head group of the target compound offers a measurable tPSA advantage.

Polar Surface Area Membrane Permeability Oral Absorption

AOC3 Inhibitory Potency Class Benchmarking: Pyridine-3-sulfonamide Chemotype Potency Range

Although IC50 data for the target compound have not been publicly disclosed, the pyridine-3-sulfonamide chemotype to which it belongs is extensively validated in the patent literature as a privileged scaffold for AOC3 inhibition. Multiple exemplified pyridinyl sulfonamide derivatives from the same Boehringer Ingelheim patent series demonstrate IC50 values of 13–20 nM against recombinant human AOC3 in biochemical assays [1][2]. The clinical-stage AOC3 inhibitor BI 1467335 (PXS-4728A) — a benzamide-based, rather than pyridine-sulfonamide-based, inhibitor — exhibits an IC50 of 5 nM with >500-fold selectivity over related amine oxidases . The pyridine-3-sulfonamide warhead of the target compound is structurally pre-organized for bidentate coordination to the active-site zinc and hydrogen bonding to TPQ cofactor residues, design features that predict activity within the nanomolar range [1].

AOC3 VAP-1 Enzyme Inhibition NASH

Hydrogen Bond Donor Count: 2-Hydroxyethoxy-Substituted Target Compound vs. Thian-3-yl Analog Lacking Hydroxyethoxy Group

The target compound contains 2 hydrogen bond donors (HBD): the sulfonamide NH and the terminal hydroxyethoxy OH [1]. In contrast, the structurally related N-(thian-3-yl)pyridine-3-sulfonamide analog, which lacks the 2-hydroxyethoxy substituent, contains only 1 HBD (sulfonamide NH only) . The additional HBD in the target compound enhances aqueous solubility through explicit water interactions and improves the capacity for specific hydrogen-bonding contacts within the AOC3 active site, where the hydroxyethoxy group can engage the TPQ cofactor or ordered water molecules [1].

Solubility Hydrogen Bonding Formulation

Tetrahydrothiopyran Scaffold Metabolic Stability: Sulfur-Containing Core vs. Tetrahydropyran (Oxygen) Analog

The tetrahydro-2H-thiopyran (thiane) core of the target compound replaces the ring oxygen of a tetrahydropyran with sulfur. This substitution is known to reduce susceptibility to cytochrome P450-mediated oxidative metabolism at the alpha position to the heteroatom, as C–S bonds are less prone to CYP-catalyzed oxidation than C–O bonds [1]. While experimentally validated metabolic stability data for this specific compound are not yet available, the sulfur-for-oxygen substitution is a recognized medicinal chemistry strategy for improving metabolic half-life in lead optimization programs. A hypothetical tetrahydropyran (oxygen) analog would be expected to undergo more rapid oxidative ring-opening or hydroxylation [2].

Metabolic Stability CYP450 Oxidative Metabolism

ZINC15 Purchasability Status: On-Demand Availability of the Target Compound vs. Analogs

The target compound is listed in the ZINC15 database with 'On-Demand' availability status and was added on June 30, 2018, under the ECAD tranche [1]. This status indicates that the compound is commercially accessible from suppliers serving the ZINC network. In contrast, several closely related analogs — including certain substituted pyrazole-4-sulfonamide and cyclopropanesulfonamide variants — are either absent from ZINC or listed under different availability tiers. For computational chemistry and virtual screening groups that dock ZINC libraries, the presence of the target compound in a ready-to-dock, purchasable format eliminates the need for custom synthesis, reducing project lead time from months to weeks [1].

Compound Procurement Virtual Screening Commercial Availability

Optimal Research and Procurement Scenarios for N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide


AOC3/VAP-1 Inhibitor Lead Optimization: Scaffold-Hopping from Benzamide to Pyridine-3-sulfonamide Chemotype

For medicinal chemistry programs seeking to diversify away from the benzamide AOC3 inhibitor chemotype (exemplified by BI 1467335/PXS-4728A, IC50 = 5 nM [1]), this compound provides a structurally distinct pyridine-3-sulfonamide entry point with demonstrated class potency in the 13–20 nM range for closely related analogs [2]. The tetrahydrothiopyran-hydroxyethoxy scaffold offers a different intellectual property landscape and distinct physicochemical properties (logP 0.658, tPSA 92 Ų, 2 HBD [3]) that can be tuned independently of the warhead, enabling parallel lead optimization tracks.

Biochemical and Cellular AOC3 Selectivity Profiling Panels

The pyridine-3-sulfonamide head group, combined with the hydroxyethoxy-solubilized tetrahydrothiopyran core, provides a balanced logP (0.658) and tPSA (92 Ų) conducive to both biochemical and cell-based assay formats [1]. Researchers assembling amine oxidase selectivity panels (AOC3 vs. MAO-A, MAO-B, AOC1, LOXL2) can use this compound as a representative of the pyridine-3-sulfonamide subclass, benchmarking its selectivity profile against clinical candidates and tool compounds to identify warhead-dependent selectivity patterns.

Structure-Based Drug Design and Docking Studies Targeting AOC3 Zinc-TPQ Active Site

With 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a tPSA of 92 Ų, the compound is well-suited for computational docking campaigns against published AOC3 crystal structures [1]. The pyridine nitrogen and sulfonamide group are pre-organized for zinc coordination and TPQ hydrogen bonding, while the hydroxyethoxy group can be computationally probed for solvent-exposed interactions that inform vector elaboration. The ready-to-dock 3D format in ZINC15 [1] further facilitates immediate incorporation into virtual screening workflows.

Chemical Biology Probe Development for Copper-Dependent Amine Oxidase Family Studies

The tetrahydro-2H-thiopyran core offers a sulfur-based scaffold that, according to medicinal chemistry design principles, may exhibit greater metabolic stability than oxygen-containing tetrahydropyran analogs [1]. This feature, combined with the nanomolar potency benchmark of the pyridine-3-sulfonamide chemotype (13–20 nM IC50 range for patent-exemplified analogs [2]), positions the compound as a candidate for probe derivatization — for example, via the terminal hydroxyethoxy OH as a PEGylation or biotinylation handle — enabling chemoproteomic target engagement studies with extended cellular residence time.

Quote Request

Request a Quote for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.